molecular formula C7H8ClNO2S B2364344 5,6-Dimethylpyridine-3-sulfonyl chloride CAS No. 1781875-71-5

5,6-Dimethylpyridine-3-sulfonyl chloride

Cat. No.: B2364344
CAS No.: 1781875-71-5
M. Wt: 205.66
InChI Key: NXKFHTRGPXTRGQ-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyridine-3-sulfonyl chloride typically involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. This process can be optimized by controlling the reaction conditions, such as temperature and the concentration of reagents . The general steps are as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes often use concentrated sulfuric acid or oleum under controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its ability to modify other molecules through these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethylpyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

5,6-dimethylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKFHTRGPXTRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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